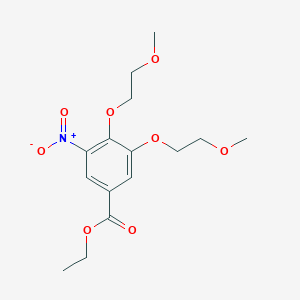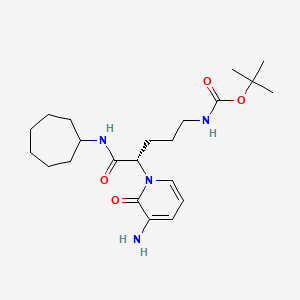![molecular formula C9H7N3 B14045617 5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)
5-Methylimidazo[1,2-a]pyridine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities. The structure of this compound consists of a fused bicyclic system with a nitrogen atom at the 1-position and a nitrile group at the 6-position. This unique structure imparts significant chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyridine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol has been reported . This method involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalyst-free approaches are often preferred to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to other functional groups.
Substitution: The compound can undergo substitution reactions at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been reported .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine ring.
Aplicaciones Científicas De Investigación
5-Methylimidazo[1,2-a]pyridine-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: The compound is being investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit certain enzymes and proteins involved in disease pathways. The compound’s unique structure allows it to bind to these targets effectively, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methylimidazo[1,2-a]pyridine-6-carbonitrile include other imidazo[1,2-a]pyridine derivatives, such as:
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyridine-6-carbohydrazide
- Pyrido[1,2-a]pyrimidine-7-carbohydrazide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the nitrile group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H7N3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
5-methylimidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-8(6-10)2-3-9-11-4-5-12(7)9/h2-5H,1H3 |
Clave InChI |
ACRYXPIDFKKLHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=NC=CN12)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)







![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)
